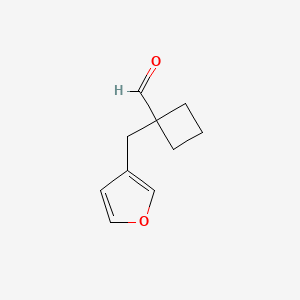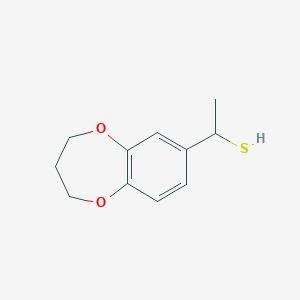
1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)ethane-1-thiol is an organic compound with the molecular formula C11H14O2S. This compound is characterized by a benzodioxepin ring structure attached to an ethane-1-thiol group. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)ethane-1-thiol typically involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepin with ethanethiol under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiol group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, it is generally produced in small quantities for research purposes. The process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The benzodioxepin ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.
Major Products:
Oxidation: Disulfides and sulfoxides.
Reduction: Alcohols and alkanes.
Substitution: Various substituted benzodioxepin derivatives.
Scientific Research Applications
1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)ethane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The benzodioxepin ring structure may also interact with cellular receptors and signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepin: A related compound with similar structural features but lacking the thiol group.
1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)ethanol: Similar structure with an ethanol group instead of a thiol group.
Uniqueness: 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)ethane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H14O2S |
|---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanethiol |
InChI |
InChI=1S/C11H14O2S/c1-8(14)9-3-4-10-11(7-9)13-6-2-5-12-10/h3-4,7-8,14H,2,5-6H2,1H3 |
InChI Key |
SLJTTWCJTHCCAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCCO2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


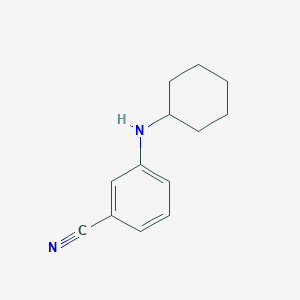

![2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol](/img/structure/B13301287.png)
![(2-Methylpentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B13301288.png)
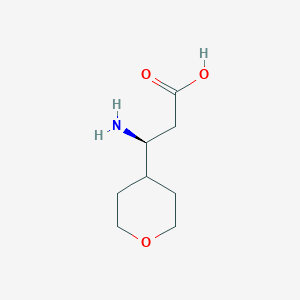
![3-[(4-Bromothiophen-2-yl)methoxy]azetidine](/img/structure/B13301294.png)


![2-{[(Pentan-3-yl)amino]methyl}phenol](/img/structure/B13301322.png)
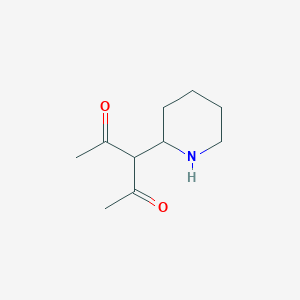
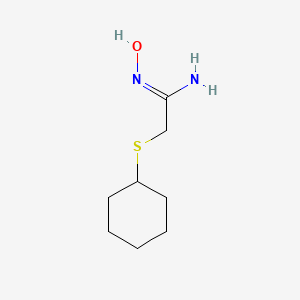
![2-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B13301341.png)

